molecular formula C18H16N6O3S B2749227 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 1903879-15-1

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2749227
CAS No.: 1903879-15-1
M. Wt: 396.43
InChI Key: FAKRJLKFCHLHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that has garnered interest due to its diverse applications in scientific research. This compound features a blend of triazine, pyrazole, and sulfonamide groups, providing it with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves several steps:

  • Formation of the triazine ring: : Starting with a suitable precursor, a nitration reaction followed by reduction can generate the triazine ring.

  • Pyrazole formation: : Constructing the pyrazole moiety often involves the cyclization of hydrazines with 1,3-diketones.

  • Sulfonamide incorporation: : This step involves reacting the triazine-pyrazole intermediate with a sulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production may utilize optimized routes focusing on yield, purity, and cost-efficiency. This often involves:

  • Use of continuous flow reactors.

  • Advanced purification techniques like recrystallization or chromatography.

  • Automation of reaction monitoring and control systems.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative transformations, modifying functional groups or enhancing its reactivity.

  • Reduction: : Under specific conditions, reduction reactions can modify the triazine or pyrazole rings.

  • Substitution: : Aromatic substitution reactions can introduce various substituents into the compound, altering its properties.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium, platinum.

Major Products

Depending on the reaction type, products can range from simple modifications of the original structure to entirely new compounds with distinct properties.

Scientific Research Applications

Chemistry

This compound serves as a precursor for synthesizing more complex molecules and as a ligand in coordination chemistry.

Biology

In biology, it acts as a probe to study enzymatic reactions or as a building block for bioactive compounds.

Medicine

It has potential medicinal applications, including use as a scaffold for drug development, particularly in targeting specific proteins or pathways.

Industry

The compound is used in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

Molecular Targets and Pathways

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide interacts with specific enzymes or receptors, inhibiting or modifying their activity. Its mechanism often involves binding to the active site, altering protein conformation, or interfering with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-benzenesulfonamide: : Lacks the pyrazole moiety, affecting its binding affinity and reactivity.

  • N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylsulfonamide: : Replaces pyrazole with phenyl, leading to different chemical and biological properties.

Uniqueness

The presence of the pyrazole group in N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide distinguishes it from similar compounds, granting it unique reactivity and potential in various applications.

Conclusion

This compound is a versatile compound with significant scientific value. From synthetic methods to its diverse applications, it stands out as a valuable tool in research and industry. Curious to dive into a specific section or have other compounds you'd like to explore? Let me know!

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3S/c25-18-16-4-1-2-5-17(16)21-22-24(18)13-11-20-28(26,27)15-8-6-14(7-9-15)23-12-3-10-19-23/h1-10,12,20H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKRJLKFCHLHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.